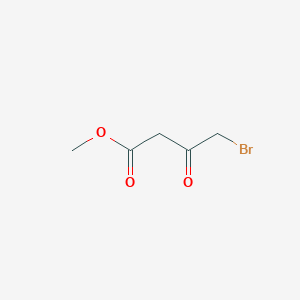

Methyl 4-bromo-3-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWOPRGDPUSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304277 | |

| Record name | Methyl 4-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17790-81-7 | |

| Record name | NSC165240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of Methyl 4-bromo-3-oxobutanoate?

An In-Depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-oxobutanoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical properties of this compound, a significant β-keto ester in synthetic organic chemistry. As a reactive intermediate, a thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for the analytical characterization of its products. This document synthesizes available data with established experimental methodologies to serve as a vital resource for laboratory professionals.

Molecular and Chemical Identity

This compound, with the CAS number 17790-81-7, is a halogenated β-keto ester. Its molecular structure is fundamental to its reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 4-bromoacetoacetate, 4-Bromo-3-oxobutanoic acid methyl ester | [2] |

| CAS Number | 17790-81-7 | [1][3][4] |

| Molecular Formula | C₅H₇BrO₃ | [1][5] |

| Molecular Weight | 195.01 g/mol | [1] |

| SMILES | COC(=O)CC(=O)CBr | [1][5] |

| InChI Key | CZRWOPRGDPUSDE-UHFFFAOYSA-N | [1][2][5] |

The presence of an ester, a ketone, and an alpha-bromine atom makes this molecule a versatile building block, but also introduces specific handling and characterization challenges.[6][7]

Core Physicochemical Properties

Precise experimental data for the primary physical properties of this compound are not extensively reported in publicly accessible literature. However, predicted values and data from structurally analogous compounds provide a reliable estimation. This section outlines these properties and presents standardized methodologies for their empirical determination.

Physical State and Appearance

Based on analogous compounds such as Ethyl 4-bromo-3-oxobutanoate, this compound is expected to be a colorless to pale-yellow liquid at standard temperature and pressure.[8]

Melting and Boiling Points

No experimentally determined melting point has been found in the literature. Given its likely liquid state at room temperature, its melting point is below ambient temperature.

The boiling point has been reported as "No data available" by some suppliers.[3] Predicted boiling points for similar, slightly larger bromo-keto-esters are in the range of 230-236 °C at atmospheric pressure, suggesting a high boiling point for the title compound.[9][10]

The following diagram and protocol detail the Siwoloboff method for determining the boiling point of a liquid sample.

Caption: Qualitative Solubility Testing Workflow.

Protocol for Qualitative Solubility Determination:

-

In a small test tube, place approximately 25 mg of this compound.

-

Add 0.75 mL of the test solvent (e.g., water, ethanol, dichloromethane, acetone) in portions.

-

After each addition, shake the test tube vigorously. [11]4. Observe the mixture to determine if the compound has dissolved completely to form a homogeneous solution.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra are not detailed in the search results, the expected NMR signals can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl ester protons (-OCH₃).

-

A singlet for the methylene protons adjacent to the ester and ketone groups (-COCH₂CO-).

-

A singlet for the methylene protons adjacent to the bromine atom (-COCH₂Br). The integration of these peaks should correspond to a 3:2:2 ratio.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five signals corresponding to the five unique carbon atoms in the molecule:

-

A signal for the methyl carbon of the ester.

-

A signal for the methylene carbon between the two carbonyl groups.

-

A signal for the methylene carbon attached to the bromine.

-

Signals for the two carbonyl carbons (ester and ketone).

-

The keto-enol tautomerism common in β-keto esters could lead to additional, smaller peaks in both ¹H and ¹³C NMR spectra, though studies on similar compounds suggest the keto form is predominant. [12]

-

Dissolve 10-50 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. [13]2. Transfer the solution to a clean NMR tube, ensuring no solid particles are present.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. [14]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

-

C=O Stretching: Two strong absorption bands are expected in the region of 1700-1750 cm⁻¹. One corresponds to the ketone carbonyl and the other to the ester carbonyl.

-

C-O Stretching: A strong band for the ester C-O bond is expected around 1100-1300 cm⁻¹.

-

C-H Stretching: Bands corresponding to the sp³ C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically around 500-600 cm⁻¹.

The availability of an FTIR spectrum recorded on a Bruker IFS 85 instrument using the film technique has been noted. [1][15]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, data from analogous compounds such as Methyl 4-bromobutyrate and other brominated esters indicate that this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are in line with those of other small, functionalized organic molecules. While specific experimental data for properties like boiling point, density, and solubility are sparse, this guide provides predicted values and robust, standardized protocols for their empirical determination. The outlined spectroscopic characteristics serve as a benchmark for the identification and purity assessment of this compound in a research and development setting. Adherence to appropriate safety protocols is essential when handling this reactive chemical.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295655, this compound. Retrieved from [Link]

-

Rojas-Romo, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Retrieved from [Link]

-

Rojas-Romo, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

Chemspace. (n.d.). This compound - C5H7BrO3. Retrieved from [Link]

-

Fiveable. (n.d.). β-keto ester Definition. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

-

Bunting, J. W., & Kanter, J. P. (1993). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]

-

Chem-Space. (n.d.). Ethyl 4-bromo-3-oxobutanoate - C6H9BrO3. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-3-oxobutyric acid, methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0. Retrieved from [Link]

-

Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 575284, Ethyl 4-bromo-3-oxobutanoate. Retrieved from [Link]

-

Wang, Y., et al. (2020). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-bromo-3-oxobutanoate (C6H9BrO3). Retrieved from [Link]

Sources

- 1. This compound | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 17790-81-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound - C5H7BrO3 | CSSB00009859986 [chem-space.com]

- 6. fiveable.me [fiveable.me]

- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 8. Ethyl 4-bromo-3-oxobutanoate | 13176-46-0 [sigmaaldrich.com]

- 9. METHYL 4-BROMO-2,2-DIMETHYL-3-OXOBUTANOATE CAS#: 84691-57-6 [chemicalbook.com]

- 10. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0 | Chemsrc [chemsrc.com]

- 11. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum [chemicalbook.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Methyl 4-bromo-3-oxobutanoate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 4-bromo-3-oxobutanoate, with the Chemical Abstracts Service (CAS) number 17790-81-7 , is a bifunctional molecule of significant interest in the realm of organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] Its structure incorporates a reactive α-haloketone moiety and a methyl ester, rendering it a versatile precursor for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and notable applications, with a focus on its role as a strategic building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Key Properties at a Glance

| Property | Value | Reference |

| CAS Number | 17790-81-7 | [3] |

| Molecular Formula | C₅H₇BrO₃ | [3] |

| Molecular Weight | 195.01 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 4-bromoacetoacetate, Methyl γ-bromoacetoacetate | [2] |

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (O-CH₃), a singlet for the methylene protons adjacent to the ester and ketone groups (C(O)-CH₂-C(O)), and a singlet for the methylene protons adjacent to the bromine atom (C(O)-CH₂-Br). The typical chemical shifts (δ) in CDCl₃ are approximately 3.7 ppm (s, 3H), 3.9 ppm (s, 2H), and 4.1 ppm (s, 2H) respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the five carbon atoms. Expected chemical shifts are around δ 195 (ketone carbonyl), 167 (ester carbonyl), 53 (methoxy carbon), 46 (methylene carbon alpha to the ester), and 35 (methylene carbon alpha to the bromine).[4]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups. A peak around 1740 cm⁻¹ is indicative of the ester C=O stretch, while the ketone C=O stretch appears around 1720 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the direct bromination of methyl acetoacetate.[2]

Experimental Protocol

Materials:

-

Methyl acetoacetate

-

Bromine

-

Anhydrous carbon tetrachloride

-

Diluted sodium carbonate aqueous solution

-

Saturated sodium chloride aqueous solution

-

Anhydrous calcium chloride

-

Ice

Procedure:

-

In a reaction vessel equipped with a dropping funnel and a stirrer, dissolve methyl acetoacetate (116 g) in anhydrous carbon tetrachloride (150 ml).

-

Cool the solution to below 5°C using an ice bath.

-

Slowly add bromine (51 ml) dropwise to the cooled solution while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Pour the reaction mixture into ice-water.

-

Wash the organic layer sequentially with a diluted sodium carbonate aqueous solution (five times) and then with a saturated sodium chloride aqueous solution.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by evaporation under reduced pressure to yield this compound (yield: ~170 g).[1]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous carbon tetrachloride is crucial to prevent the hydrolysis of the ester and to avoid unwanted side reactions of bromine with water.

-

Low Temperature: The reaction is performed at a low temperature to control the rate of the exothermic bromination reaction and to minimize the formation of poly-brominated byproducts.

-

Aqueous Workup: The washing steps with sodium carbonate solution are to neutralize any remaining acidic byproducts (like HBr), and the brine wash is to remove any residual water from the organic phase.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the methyl ester, the ketone, and the carbon-bromine bond. The α-haloketone moiety is particularly important, making the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack.

Hantzsch Thiazole Synthesis: A Key Application

A prime example of the utility of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, a common scaffold in many pharmaceuticals.[5][6][7]

Reaction Mechanism:

The reaction proceeds through a well-established mechanism involving the reaction of an α-haloketone (in this case, this compound) with a thioamide (e.g., thiourea).

Caption: Hantzsch Thiazole Synthesis Workflow.

The mechanism involves the following key steps:

-

Nucleophilic Attack: The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in this compound. This results in the displacement of the bromide ion and the formation of a thiouronium salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered ring intermediate.

-

Dehydration: The cyclized intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

This reaction is highly efficient and provides a straightforward route to a wide range of substituted thiazoles, which are valuable intermediates in drug synthesis.[8]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its ability to participate in the formation of heterocyclic rings makes it a key component in the development of new drug candidates.

Synthesis of Thiazole-Containing Pharmaceuticals

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The Hantzsch synthesis, utilizing precursors like this compound, is a fundamental strategy for accessing these important molecular frameworks. For instance, the synthesis of certain kinase inhibitors and other targeted therapies often involves the construction of a substituted thiazole core.

Precursor to β-Lactam Antibiotics and Enzyme Inhibitors

Beyond thiazoles, the reactive nature of this compound allows for its use as a precursor to other important pharmacophores, such as β-lactam antibiotics and various enzyme inhibitors.[2] The bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the construction of complex molecular architectures.

Safety and Handling

As an α-haloketone, this compound is a reactive and potentially hazardous compound. Proper safety precautions are essential when handling this chemical.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, it should be handled as hazardous waste.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for the efficient construction of complex heterocyclic systems, most notably thiazoles via the Hantzsch synthesis. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and effective therapeutic agents. As the demand for new and innovative pharmaceuticals continues to grow, the importance of such strategic chemical intermediates will undoubtedly increase.

References

-

PrepChem. Synthesis of methyl 4-bromoacetoacetate. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJST. [Link]

-

This compound | C5H7BrO3. PubChem. [Link]

-

Material Safety Data Sheet HAZARDOUS. Exposome-Explorer. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

4-Bromo-3-oxobutyric acid, methyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound | C5H7BrO3 | CID 295655. PubChem. [Link]

-

Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

NMR Chemical Shifts. [Link]

-

a guide to 13c nmr chemical shift values. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Methyl 3-bromo-4-oxobutanoate () for sale [vulcanchem.com]

- 3. This compound | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Molecular weight of Methyl 4-bromo-3-oxobutanoate.

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight Determination of Methyl 4-bromo-3-oxobutanoate

Executive Summary

This compound is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical development sectors. As a reactive intermediate, its utility is derived from the presence of three key functional groups: a methyl ester, a ketone, and a bromine atom at the alpha-position to the ketone. This configuration makes it a potent electrophilic building block for the construction of more complex molecular architectures, particularly heterocyclic scaffolds relevant to medicinal chemistry. This guide provides a comprehensive analysis of its core chemical identity, with a primary focus on the theoretical and experimental determination of its molecular weight. Furthermore, it delves into a logical synthetic strategy, critical safety and handling protocols, and the compound's broader significance in the landscape of drug discovery and development.

Core Chemical Identity and Physicochemical Properties

The precise characterization of a molecule begins with its unambiguous identification and a summary of its fundamental properties. This compound is a relatively small molecule, yet its functional group arrangement dictates its chemical behavior and potential applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 17790-81-7 | [1][3][4] |

| Molecular Formula | C₅H₇BrO₃ | [1][2][4] |

| SMILES | COC(=O)CC(=O)CBr | [1][2] |

| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N |[1][2] |

The structure, an α-bromo β-keto ester, is inherently reactive. The bromine atom is a good leaving group, activated by the adjacent electron-withdrawing carbonyl group, making the C4 carbon highly susceptible to nucleophilic attack. This intrinsic reactivity is the cornerstone of its utility in synthetic chemistry.

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.01 g/mol | [1] |

| Monoisotopic Mass | 193.95786 Da | [1] |

| XLogP3-AA | 0.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 |[1] |

The Theoretical and Experimental Determination of Molecular Weight

The molecular weight is a foundational parameter, essential for stoichiometric calculations in synthesis and for structural confirmation. Its determination is a multi-step process involving theoretical calculation and definitive experimental verification.

Calculation from Molecular Formula

The most straightforward method for determining molecular weight is by summing the atomic weights of the constituent atoms based on the molecular formula (C₅H₇BrO₃).

-

Carbon (C): 5 atoms × 12.011 u = 60.055 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Total Molecular Weight: 60.055 + 7.056 + 79.904 + 47.997 = 195.012 g/mol

This calculated value is the weighted average based on the natural isotopic abundance of each element and corresponds to the molecular weight typically used in macroscopic chemical calculations.[1]

Mass Spectrometry: The Definitive Measurement

While calculation provides a theoretical value, mass spectrometry (MS) offers direct experimental evidence of a molecule's mass. This technique is the gold standard for determining the mass of a compound with high precision. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) would provide its monoisotopic mass—the mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

The resulting spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive validation of the presence of a single bromine atom in the molecule.

Caption: Workflow for Mass Spectrometry Analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or TOF analyzer), which separates them based on their m/z ratio.

-

Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the spectrum to identify the parent ion and confirm the characteristic [⁷⁹Br]/[⁸¹Br] isotopic pattern. Compare the measured accurate mass to the theoretical monoisotopic mass for structural validation.

Spectroscopic Corroboration

While not measuring molecular weight directly, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the molecular structure. An accurate structure validates the molecular formula, thereby corroborating the calculated molecular weight.

-

¹H NMR: Would confirm the presence of the 7 distinct protons, showing signals for the methyl ester group (-OCH₃), the methylene group adjacent to the ester (-CH₂-), and the methylene group adjacent to the bromine (-CH₂Br).

-

¹³C NMR: Would show 5 distinct carbon signals, confirming the carbon backbone, including the two carbonyl carbons (ester and ketone) and the carbon bearing the bromine atom.[1]

-

IR Spectroscopy: Would display characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups (typically in the 1700-1750 cm⁻¹ region), confirming their presence.[1]

Synthesis and Safe Handling

As a research chemical and synthetic intermediate, understanding its preparation and safe handling is paramount for laboratory professionals.

Synthetic Strategy: α-Bromination of a β-Keto Ester

The most logical and field-proven approach to synthesizing this compound is through the selective α-bromination of its parent β-keto ester, methyl 3-oxobutanoate (also known as methyl acetoacetate). This reaction leverages the acidic nature of the α-protons situated between the two carbonyl groups, which allows for enolate formation followed by electrophilic attack by a bromine source.

Caption: General Synthetic Pathway.

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reactant Charging: Charge the flask with methyl 3-oxobutanoate (1.0 eq) dissolved in a suitable solvent like glacial acetic acid or carbon tetrachloride.

-

Bromination: Dissolve the brominating agent, such as elemental bromine (Br₂, 1.0 eq) or N-Bromosuccinimide (NBS, 1.0 eq), in the same solvent and add it to the dropping funnel.

-

Reaction: Add the bromine solution dropwise to the stirred solution of the β-keto ester at room temperature. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench any excess bromine with a solution of sodium thiosulfate. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Safety and Handling Protocol

This compound, like many α-halo ketones, should be handled as a hazardous substance. It is expected to be an irritant and a lachrymator.

Table 3: Recommended Safety Precautions

| Precaution Category | Specific Action | Rationale |

|---|---|---|

| Engineering Controls | Always handle in a certified chemical fume hood. | To prevent inhalation of potentially irritating or toxic vapors. |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 or NIOSH standards. | To prevent skin and eye contact. α-halo ketones can be strong irritants.[5][6][7] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[6] | Minimizes exposure risk. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] | Prevents degradation and release of vapors. |

| Spill Response | Absorb small spills with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste disposal. Evacuate the area for larger spills. | Ensures safe cleanup and containment. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[6] | Prevents environmental contamination. |

Significance in Research and Drug Development

The true value of a compound like this compound lies in its application as a versatile synthetic intermediate. Its bifunctional nature allows for the construction of complex molecules from simpler precursors, a core principle in modern organic synthesis and medicinal chemistry.

The α-bromo ketone moiety is a powerful electrophile, readily reacting with a wide range of nucleophiles. This reactivity is central to its utility. For instance, it can serve as a key building block in the renowned Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring—a scaffold present in numerous FDA-approved drugs.

Caption: Role in Constructing Complex Molecules.

Its use extends to the alkylation of various heteroatoms, which is a fundamental transformation in drug discovery.[8] By introducing the carboxymethyl ketone fragment, medicinal chemists can modify existing molecules to enhance potency, alter solubility, or explore structure-activity relationships (SAR). The ester can later be hydrolyzed to a carboxylic acid or converted to an amide, providing further handles for molecular diversification. This makes this compound a valuable tool for generating libraries of compounds for biological screening.

Conclusion

This compound is more than a simple chemical with a molecular weight of 195.01 g/mol . It is a precisely defined and highly reactive tool for chemical innovation. Its molecular weight and structure are definitively confirmed through a combination of calculation and advanced analytical techniques like mass spectrometry and NMR. As an α-bromo β-keto ester, it serves as a powerful electrophilic intermediate, enabling the synthesis of complex and biologically relevant molecules. For researchers in organic synthesis and drug development, a thorough understanding of its properties, safe handling procedures, and synthetic potential is essential for leveraging its capabilities to advance scientific discovery.

References

-

PubChem. Methyl 4-amino-4-bromo-3-oxobutanoate. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemspace. This compound. [Link]

-

CHEMICAL POINT. This compound. [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

ResearchGate. Methyl 4-bromobenzoate. [Link]

-

IndiaMART. Ethyl 4 Bromo 3 Oxobutanoate 13176-46-0. [Link]

- The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Source not fully available.

-

PubChemLite. Ethyl 4-bromo-3-oxobutanoate (C6H9BrO3). [Link]

-

PubChem. Methyl 4-bromo-3-oxopentanoate. National Center for Biotechnology Information. [Link]

-

Chemsrc. Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0. [Link]

Sources

- 1. This compound | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - C5H7BrO3 | CSSB00009859986 [chem-space.com]

- 3. 17790-81-7|this compound|BLD Pharm [bldpharm.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Isomeric Maze of C5H7BrO3: A Technical Guide to Nomenclature, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C₅H₇BrO₃ represents not a single entity, but a landscape of potential structural isomers, each with unique chemical properties and reactivity. This guide provides a framework for understanding this complexity, focusing on the principles of systematic IUPAC nomenclature, methods for structural elucidation, and the synthesis and application of key isomeric classes relevant to modern chemical research and drug discovery. We will use specific, documented isomers as case studies to illustrate these core concepts.

The Challenge of Isomerism: Unpacking C₅H₇BrO₃

A fundamental first step in characterizing an unknown compound from its molecular formula is to determine its degree of unsaturation (DoU). This value indicates the total number of rings and/or multiple bonds within the molecule and provides a crucial clue to its possible structures.

The DoU for C₅H₇BrO₃ is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 5 + 1 - (7/2) - (1/2) + (0/2) = 2

A degree of unsaturation of two signifies the presence of structural features such as two double bonds (e.g., C=C, C=O), one triple bond, two rings, or a combination of one ring and one double bond. This opens the door to a wide variety of possible molecular architectures, including acyclic and cyclic structures with diverse functional groups.

Systematic IUPAC Nomenclature: Creating Unambiguous Names

The International Union of Pure and Applied Chemistry (IUPAC) provides a logical set of rules to assign a unique and unambiguous name to any given structure.[1] When multiple functional groups are present, a priority system dictates which group defines the parent name and suffix, while others are treated as prefixes.[2][3] Halogens, like bromine, are always treated as substituents and named with a prefix.[2]

Below is a table showcasing several potential isomers of C₅H₇BrO₃, illustrating the structural diversity arising from this single molecular formula.

| Structure | IUPAC Name | Class of Compound |

| Ethyl 3-bromo-2-oxopropanoate | α-Keto Ester |

| 3-Bromo-4-oxopentanoic acid | β-Bromo-γ-Keto Carboxylic Acid |

| 5-(Bromomethyl)dihydrofuran-2,3-dione | Cyclic Ether (Lactone), Diketone |

| 4-Bromo-5-methoxyfuran-2(5H)-one | Cyclic Ether (Lactone) |

Note: Images for hypothetical structures are illustrative.

The following diagram illustrates the logical workflow for assigning the IUPAC name to a multifunctional compound like 3-Bromo-4-oxopentanoic acid .

Caption: IUPAC naming workflow for 3-Bromo-4-oxopentanoic acid.

Case Study: Ethyl 3-bromo-2-oxopropanoate (Ethyl Bromopyruvate)

Ethyl bromopyruvate (CAS 70-23-5) is a well-documented isomer of C₅H₇BrO₃ and serves as an excellent case study.[4] It is a versatile and highly reactive alkylating agent used in organic synthesis and chemical biology.[2]

Structural Elucidation via Spectroscopy

Confirming the structure of a synthesized compound relies on a combination of spectroscopic techniques. The data below is representative for Ethyl Bromopyruvate.

| Spectroscopic Data |

| ¹H NMR (Proton NMR) |

| Predicted Chemical Shifts (δ, ppm): ~4.4 (q, 2H, -O-CH₂-), ~4.0 (s, 2H, -CH₂-Br), ~1.4 (t, 3H, -CH₃) |

| Interpretation: The quartet and triplet indicate an ethyl ester group. The singlet corresponds to the methylene group adjacent to the bromine atom. |

| ¹³C NMR (Carbon NMR) |

| Predicted Chemical Shifts (δ, ppm): ~185 (C=O, ketone), ~160 (C=O, ester), ~63 (-O-CH₂-), ~35 (-CH₂-Br), ~14 (-CH₃) |

| Interpretation: Distinct signals for the two carbonyl carbons (ketone and ester) are visible, along with the three different sp³ hybridized carbons. |

| IR (Infrared) Spectroscopy |

| Key Peaks (cm⁻¹): ~1740-1760 (C=O stretch, ester), ~1720-1740 (C=O stretch, ketone), ~1200-1300 (C-O stretch, ester), ~600-700 (C-Br stretch) |

| Interpretation: The presence of two distinct, strong carbonyl absorption bands confirms the diketo-ester structure. The C-Br stretch is also a key indicator.[5][6] |

| Mass Spectrometry (MS) |

| Molecular Ion (M⁺): Peaks at m/z 194 and 196 in an approximate 1:1 ratio. |

| Interpretation: The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance) provides definitive evidence for the presence of one bromine atom in the molecule.[7] |

Experimental Protocol: Synthesis of Ethyl Bromopyruvate

The synthesis of ethyl bromopyruvate is typically achieved through the α-bromination of ethyl pyruvate.[1] The following protocol is adapted from established methods.

Objective: To synthesize Ethyl 3-bromo-2-oxopropanoate from ethyl pyruvate via electrophilic substitution.

Materials:

-

Ethyl pyruvate (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Dry diethyl ether

-

Saturated sodium chloride solution (brine)

-

Saturated sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Three-necked flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

-

Charge a 250 mL three-necked flask equipped with a magnetic stirrer and dropping funnel with ethyl pyruvate (e.g., 18.0 g, 0.155 mol) and 100 mL of dry diethyl ether.

-

Stir the mixture at room temperature. Slowly add bromine (e.g., 8.0 mL, 0.155 mol) dropwise from the funnel. Maintain the reaction temperature between 20-34°C, using an ice bath if necessary to control the exotherm.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 35-40°C) for 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic phase sequentially with saturated sodium chloride solution, and then with saturated sodium carbonate solution until the aqueous layer is neutral (ceases effervescence). This step removes unreacted bromine and byproduct HBr.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

-

The resulting yellow oily liquid is crude ethyl bromopyruvate. A typical yield is around 90%.[1] Further purification can be achieved by vacuum distillation.

The following diagram outlines the workflow for this synthesis and purification process.

Caption: Workflow for the synthesis and purification of ethyl bromopyruvate.

Applications in Research and Drug Development

Brominated organic compounds, particularly α-haloketones, are highly valuable intermediates in organic synthesis.[8][9] Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine, which is an excellent leaving group.[10]

Key Applications:

-

Synthesis of Heterocycles: α-Bromoketones are cornerstone building blocks for synthesizing a vast array of nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, such as thiazoles, imidazoles, and furans.[10][11] These scaffolds are prevalent in many pharmacologically active molecules.

-

Probing Protein Structure: The reactivity of the C-Br bond towards nucleophilic amino acid residues (like cysteine) makes compounds like ethyl bromopyruvate useful as probes for studying protein structure and function.[2]

-

Precursors to Advanced Intermediates: The bromine atom can be readily displaced or the entire functional group array can be transformed. For example, dehydrobromination of α-bromo ketones is a standard method for preparing α,β-unsaturated ketones, another important class of synthetic intermediates.[9]

-

Drug Design Strategy: The introduction of bromine into a molecular structure is a recognized strategy in drug design. It can enhance therapeutic activity, modulate metabolic pathways, and improve drug-target interactions through effects like "halogen bonding".[11] While often associated with increased toxicity, careful placement can lead to beneficial pharmacological properties.[11]

The versatility of α-bromoketones makes them key precursors for numerous blockbuster pharmaceutical compounds, underscoring the importance of understanding the chemistry of molecules like the isomers of C₅H₇BrO₃.[10]

References

- Benchchem. (n.d.). Ethyl Bromopyruvate | High-Purity Reagent Supplier.

- Guidechem. (2023, March 19). How is Ethyl Bromopyruvate Synthesized?.

-

PubChem. (n.d.). 3-Bromo-4-oxopentanoic acid. Retrieved from [Link]

- Adi-s-ababa, A. (n.d.). IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY.

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl bromopyruvate. Retrieved from [Link]

- Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3499.

- Szlama, A., & Kędzierska, E. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e447.

- Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups.

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

-

SpectraBase. (n.d.). Ethyl 3-bromopyruvate - Optional[MS (GC)]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane.

- ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent.

- Guidechem. (n.d.). Ethyl bromopyruvate 70-23-5 wiki.

-

International Union of Pure and Applied Chemistry. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). Electrochemical α-bromination of ketones.

-

Wikipedia. (n.d.). Bromine compounds. Retrieved from [Link]

- jsscacs. (n.d.). IUPAC Naming of Organic Compounds with Functional Groups.

- Innovations in Organic Synthesis. (2026, January 8). The Role of Brominated Compounds.

-

PubChem. (n.d.). 5-(Bromomethyl)dihydrofuran-2(3H)-one. Retrieved from [Link]

- NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester.

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to Methyl 4-bromo-3-oxobutanoate and its Synonyms in Modern Organic Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the myriad of available synthons, Methyl 4-bromo-3-oxobutanoate stands out as a highly versatile and reactive intermediate. This guide provides an in-depth exploration of this compound, its various synonyms, chemical properties, and its pivotal role in the synthesis of valuable pharmaceutical scaffolds, supported by field-proven insights and detailed experimental protocols.

Nomenclature and Identification: Establishing a Common Language

In scientific literature and chemical catalogs, this compound is known by several names, which can often be a source of confusion. A clear understanding of its nomenclature is the first step toward its effective utilization.

The systematic IUPAC name for this compound is This compound .[1] This name precisely describes its structure: a four-carbon butanoate backbone with a methyl ester, a ketone at the 3-position, and a bromine atom at the 4-position.

Commonly encountered synonyms in literature and commercial listings include:

-

Methyl 4-bromoacetoacetate[2]

-

Methyl 4-bromo-3-oxobutyrate[2]

-

Butanoic acid, 4-bromo-3-oxo-, methyl ester

It is crucial to distinguish it from its ethyl ester counterpart, Ethyl 4-bromo-3-oxobutanoate, as the reactivity and physical properties will differ.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 17790-81-7 | [1] |

| PubChem CID | 295655 | [1] |

| Molecular Formula | C₅H₇BrO₃ | [1] |

| Molecular Weight | 195.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CC(=O)CBr | [1] |

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional compound, possessing both an α-bromoketone and a β-ketoester moiety. This unique combination of functional groups dictates its reactivity and makes it a powerful tool for synthetic chemists.

The presence of the bromine atom alpha to a carbonyl group renders the C4 carbon highly electrophilic and susceptible to nucleophilic attack. This is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds. The β-ketoester functionality allows for a range of classical reactions, including enolate formation and subsequent alkylation or acylation at the C2 position.

The interplay of these functional groups allows for sequential and regioselective reactions, providing a strategic advantage in multi-step syntheses.

Core Application: The Hantzsch Thiazole Synthesis

One of the most significant applications of this compound is in the Hantzsch thiazole synthesis . This venerable reaction provides a straightforward and efficient route to the thiazole ring system, a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs, including antibiotics and anticancer agents.[3][4]

The general mechanism involves the reaction of an α-haloketone (in this case, this compound) with a thioamide.[5][6] The reaction proceeds through an initial S-alkylation of the thioamide sulfur on the electrophilic carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

This protocol details the synthesis of a key intermediate for several third-generation cephalosporin antibiotics, such as cefotaxime.[7]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (as solvent)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq) in one portion at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of a slight excess of thiourea ensures the complete consumption of the valuable bromoester. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed.

-

-

Work-up: a. After completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. To the resulting residue, add water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step is crucial as the initial product is often the hydrobromide salt of the aminothiazole, which is more water-soluble. Neutralization precipitates the free base.[6] d. Extract the aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the crude product. c. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Beyond Thiazoles: A Versatile Building Block in Drug Discovery

The utility of this compound extends beyond the Hantzsch synthesis. Its reactive nature makes it a precursor to a variety of other heterocyclic systems and a key intermediate in the synthesis of complex molecules.

-

β-Lactam Antibiotics: The aminothiazole side chain derived from this compound is a common feature in many cephalosporin antibiotics, contributing to their antibacterial spectrum and potency.[2]

-

Enzyme Inhibitors: The reactive handles on the molecule allow for its incorporation into structures designed to interact with the active sites of enzymes, making it a valuable starting material for the development of enzyme inhibitors.[2]

-

Nucleophilic Substitution Reactions: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and azides, to introduce diverse functionalities. For instance, reaction with sodium azide yields methyl 4-azido-3-oxobutanoate, a precursor for triazole synthesis via click chemistry.[2]

Caption: Reactivity of this compound.

Conclusion

This compound, along with its synonyms, is a cornerstone reagent in modern organic and medicinal chemistry. Its predictable reactivity and versatility in constructing complex molecular frameworks, particularly the medicinally important thiazole nucleus, ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its properties and reaction protocols, as outlined in this guide, empowers scientists to leverage this powerful synthon to its full potential in the quest for new and improved therapeutics.

References

- Sharif, S., Tahir, M. N., Khan, I. U., Ahmad, S., & Salariya, M. A. (2009). Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1613.

- Bouchet, A., et al. (2018).

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 295655, this compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

Sources

- 1. This compound | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. mdpi.com [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2011042776A1 - Process for preparation of cefotaxime acid and pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-oxobutanoate is a pivotal intermediate in organic synthesis, valued for its bifunctional nature that allows for the construction of complex molecular architectures, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the core synthetic strategies for this compound, emphasizing the underlying chemical principles, practical experimental protocols, and critical safety considerations. Authored from the perspective of a Senior Application Scientist, this document synthesizes established literature and field-proven insights to deliver a trustworthy and authoritative resource for researchers and drug development professionals.

Introduction: The Synthetic Utility of this compound

This compound, with the chemical formula C₅H₇BrO₃, is a versatile building block in organic chemistry.[1] Its structure incorporates both a β-ketoester moiety and a terminal alkyl bromide. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceuticals, and other fine chemicals. The electrophilic carbon of the C-Br bond and the nucleophilic α-carbon of the ketoester are key to its reactivity.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the selective bromination of methyl acetoacetate. This can be accomplished using various brominating agents, with elemental bromine and N-Bromosuccinimide (NBS) being the most prevalent. An alternative industrial-scale approach involves the reaction of diketene with bromine.

Direct Bromination of Methyl Acetoacetate

The direct bromination of methyl acetoacetate is a classical and widely employed method. The reaction proceeds via the enol or enolate form of the β-ketoester, which acts as a nucleophile, attacking the electrophilic bromine.

Mechanism Rationale: The acidity of the α-protons in methyl acetoacetate (pKa ≈ 11) facilitates the formation of the enolate under basic conditions or the enol under acidic or neutral conditions.[2][3] The enol/enolate is electron-rich at the α-carbon, which then readily attacks molecular bromine in an electrophilic substitution reaction.

Experimental Protocol: Bromination of Methyl Acetoacetate with Elemental Bromine

-

Materials:

-

Methyl acetoacetate

-

Elemental Bromine (Br₂)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve methyl acetoacetate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in methanol dropwise from the dropping funnel while maintaining the temperature below 10 °C. The disappearance of the bromine color indicates its consumption.[4]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the solution is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

-

Synthesis using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and safer alternative to elemental bromine for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[5][6][7] It provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and fewer side products.

Causality of Experimental Choice: The use of NBS is often preferred in laboratory settings due to its solid nature, which makes it easier to handle than liquid bromine.[8] The reaction can be initiated by a radical initiator or by acid catalysis. For α-bromination of carbonyls, an acid-catalyzed pathway is common.[5]

Experimental Protocol: α-Bromination with NBS

-

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or an acid catalyst (e.g., a catalytic amount of HBr)

-

Succinimide (by-product)

-

-

Procedure (Radical Pathway):

-

In a round-bottom flask equipped with a reflux condenser, dissolve methyl acetoacetate (1 equivalent) and NBS (1 equivalent) in anhydrous carbon tetrachloride.

-

Add a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide floating on top.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter off the succinimide by-product.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

-

Synthesis from Diketene

On an industrial scale, the synthesis can be achieved by the reaction of diketene with bromine.[9] This method is efficient but requires careful control of the reaction conditions due to the high reactivity of diketene.

Mechanism Insight: Diketene reacts with bromine to form a bromoacetyl bromide intermediate, which can then react with an alcohol (in this case, methanol would be used implicitly or in a subsequent step, though the reference describes a different workup for an N-phenylbutanamide) to yield the desired this compound.

Conceptual Workflow: Synthesis from Diketene

Sources

- 1. This compound | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Bromo-3-oxo-N-phenylbutanamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the Fundamental Reactivity of α-Halo-β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of α-Halo-β-Keto Esters in Modern Synthesis

α-Halo-β-keto esters are a class of exceptionally versatile synthetic intermediates, distinguished by their dual functionality. These molecules possess two key electrophilic centers: the carbonyl carbon and the α-carbon bearing a halogen.[1] This unique structural arrangement makes them invaluable building blocks in the synthesis of a diverse range of complex organic molecules, including pharmaceuticals and natural products.[1] The reactivity of these compounds is profoundly influenced by the nature of the halogen atom at the α-position, which directly affects reaction rates, yields, and even the mechanistic pathways of their transformations.[1] This guide provides a comprehensive exploration of the fundamental reactivity of α-halo-β-keto esters, offering insights into their synthesis, key transformations, and the underlying principles that govern their chemical behavior.

I. Synthesis of α-Halo-β-Keto Esters: Establishing the Foundation

The accessibility of α-halo-β-keto esters is a prerequisite for their widespread application. Several synthetic strategies have been developed to introduce a halogen atom at the α-position of a β-keto ester.

Direct Halogenation of β-Keto Esters

A common and straightforward method for the synthesis of α-halo-β-keto esters is the direct halogenation of the parent β-keto ester. This reaction typically proceeds by treating the β-keto ester with a suitable halogenating agent. For instance, chlorination can be effectively achieved using sulfuryl chloride (SO₂Cl₂), while bromination is often carried out with N-bromosuccinimide (NBS).[2] The acidic α-proton of the β-keto ester facilitates the reaction, which can proceed under either acidic or basic conditions.[3]

Experimental Protocol: α-Chlorination of Ethyl Acetoacetate

This protocol outlines a standard procedure for the chlorination of a β-keto ester using sulfuryl chloride.[1]

Materials:

-

Ethyl acetoacetate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl acetoacetate (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes. The reaction is exothermic and may evolve HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, ethyl 2-chloroacetoacetate, can be purified by vacuum distillation.[1]

Synthesis from Other Precursors

Alternative synthetic routes to α-halo-β-keto esters exist, providing flexibility in substrate scope. For example, α,β-unsaturated α′-haloketones can be synthesized through the chemoselective addition of halomethyllithiums to Weinreb amides.[4] This method is valuable for preparing more complex and functionalized α-halo-β-keto ester analogs.

II. The Reactivity Landscape: A Tale of Two Electrophiles

The core of the reactivity of α-halo-β-keto esters lies in the interplay between their two electrophilic sites. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen (C-X) bond, significantly increasing the electrophilicity of the α-carbon.[1] This activation makes the α-carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution at the α-Carbon (Sₙ2 Reactions)

The most prevalent reaction of α-halo-β-keto esters is the bimolecular nucleophilic substitution (Sₙ2) at the α-carbon.[1] The presence of the carbonyl group accelerates this reaction compared to simple alkyl halides.[1] A wide variety of nucleophiles, including amines, thiols, and carbanions, can readily displace the halide, leading to the formation of a new carbon-nucleophile bond.[1]

General Reactivity Trend: The leaving group ability of the halide ion is the primary determinant of reactivity in these Sₙ2 reactions. This ability is inversely related to the carbon-halogen bond strength.[1] Consequently, the general order of reactivity is:

I > Br > Cl > F [1]

-

α-Iodo-β-keto esters are the most reactive due to the weak C-I bond, making the iodide ion an excellent leaving group.[1] However, they can be less stable and more expensive.[1]

-

α-Bromo-β-keto esters offer a good balance of high reactivity and stability, making them widely used in synthesis.

-

α-Chloro-β-keto esters are generally less reactive than their bromo- and iodo-counterparts but are often more cost-effective.

-

α-Fluoro-β-keto esters are typically the least reactive in Sₙ2 reactions at the α-carbon due to the very strong C-F bond.[1]

| Halogen (X) at α-position | C-X Bond Strength (kJ/mol) | Relative Sₙ2 Reactivity | Leaving Group Ability | Key Characteristics |

| Iodo (-I) | ~228 | Highest | Excellent | Most reactive, but can be less stable and more expensive.[1] |

| Bromo (-Br) | ~285 | High | Good | Good balance of reactivity and stability; widely used. |

| Chloro (-Cl) | ~340 | Moderate | Moderate | Less reactive than bromo- derivatives; often more economical. |

| Fluoro (-F) | ~450 | Lowest | Poor | Generally unreactive in Sₙ2 reactions at the α-carbon.[1] |

Table 1: Comparative reactivity of α-halo-β-keto esters in Sₙ2 reactions.

Experimental Protocol: Reaction with an Amine Nucleophile

This protocol provides a general method for the reaction of an α-halo-β-keto ester with an amine nucleophile.[1]

Materials:

-

Ethyl 2-chloroacetoacetate

-

Aniline

-

Triethylamine (TEA)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 equivalent) and aniline (1.1 equivalents) in ethanol.

-

Add triethylamine (1.2 equivalents) to the solution to act as a base to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess aniline and triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.[1]

Alkylation and Arylation Reactions

The enolizable nature of the β-keto ester moiety allows for deprotonation at the α'- or γ-position (depending on the substitution pattern) to form an enolate. This enolate can then participate in alkylation and arylation reactions, further expanding the synthetic utility of these compounds.

-

α'-Alkylation: The acetoacetic ester synthesis is a classic example where the enolate of a β-keto ester is alkylated.[5] This can be extended to α-halo-β-keto esters, although care must be taken to control the regioselectivity of the alkylation.

-

β-Arylation: Palladium-catalyzed β-arylation of α-keto esters has been developed, providing access to β-aryl pyruvate derivatives.[6][7] This method utilizes a catalyst system derived from Pd₂(dba)₃ and PᵗBu₃ and allows for the coupling of α-keto ester enolates with aryl bromides.[7]

Intramolecular Cyclization

α-Halo-β-keto esters are excellent precursors for the synthesis of cyclic compounds.[1] When the ester contains a nucleophilic moiety elsewhere in the molecule, an intramolecular Sₙ2 reaction can occur, leading to the formation of rings, such as β-keto lactones.[1][8] This process is particularly valuable in the synthesis of macrocycles.[8]

Caption: Workflow for intramolecular cyclization to form a β-keto lactone.[1]

The Favorskii Rearrangement: A Signature Transformation

The Favorskii rearrangement is a characteristic reaction of α-halo ketones, including α-halo-β-keto esters, in the presence of a base.[9][10][11] This rearrangement leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[9][11] In the case of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction.[9]

The reaction is typically carried out with a base such as hydroxide to yield a carboxylic acid, or an alkoxide or amine to produce an ester or amide, respectively.[9]

Mechanism of the Favorskii Rearrangement:

The generally accepted mechanism involves the formation of a cyclopropanone intermediate.[9]

-

Enolate Formation: The base abstracts an acidic α'-proton (a proton on the carbon not bearing the halogen) to form an enolate.[9]

-

Intramolecular Sₙ2: The enolate then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the halogen to form a cyclopropanone intermediate.[12]

-

Nucleophilic Attack: The nucleophile (hydroxide, alkoxide, or amine) attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the strained cyclopropane ring to form a more stable carbanion.

-

Protonation: The carbanion is subsequently protonated to yield the final carboxylic acid derivative.[9]

Caption: Simplified mechanism of the Favorskii rearrangement.

Quasi-Favorskii Rearrangement: In cases where the α-halo ketone lacks an enolizable α'-proton, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur.[10] This pathway involves the direct nucleophilic addition to the carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with displacement of the halide.[9]

III. Applications in Drug Development and Complex Molecule Synthesis

The diverse reactivity of α-halo-β-keto esters makes them highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. Their ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions allows for the construction of complex molecular architectures.

-

Heterocycle Synthesis: The electrophilic nature of both the α-carbon and the carbonyl carbon makes them ideal precursors for the synthesis of various heterocyclic systems.

-

Fluorinated Pharmaceuticals: α-Fluoro-β-keto esters, while less reactive in Sₙ2 reactions, are important for the introduction of fluorine into drug candidates, which can significantly alter their metabolic stability and biological activity.

-

Natural Product Synthesis: The ability to form cyclic structures and undergo skeletal rearrangements makes these compounds powerful tools in the total synthesis of natural products.

IV. Spectroscopic Characterization

The structural elucidation of α-halo-β-keto esters and their reaction products relies on standard spectroscopic techniques:

-